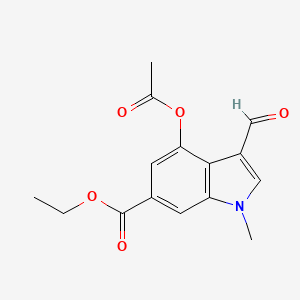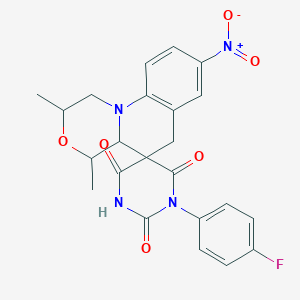
C23H21FN4O6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C23H21FN4O6 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid . This compound belongs to the class of quinolone antibiotics, which are known for their broad-spectrum antibacterial activity. It is a synthetic derivative of quinolone, designed to enhance its pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid typically involves multiple steps:
Formation of the quinoline core: The quinoline core is synthesized through a condensation reaction between aniline derivatives and β-ketoesters under acidic conditions.
Introduction of the fluoro group: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride.
Piperazine ring formation: The piperazine ring is introduced through a nucleophilic substitution reaction with appropriate piperazine derivatives.
Nitrobenzene substitution: The nitrobenzene group is attached via a nucleophilic aromatic substitution reaction.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the aforementioned steps, optimized for yield and purity. The process includes:
Batch reactors: for controlled reaction conditions.
Purification steps: such as crystallization and chromatography to ensure high purity.
Quality control: measures to meet pharmaceutical standards.
化学反应分析
Types of Reactions
1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone N-oxides.
Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: Nucleophilic substitution reactions at the piperazine ring and the quinoline core.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Piperazine derivatives, amines.
Major Products
Quinolone N-oxides: from oxidation.
Amino derivatives: from reduction.
Substituted quinolones: from nucleophilic substitution.
科学研究应用
1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid: has several scientific research applications:
Chemistry: Used as a model compound for studying quinolone chemistry and developing new synthetic methodologies.
Biology: Investigated for its antibacterial properties and mechanisms of resistance.
Medicine: Explored for its potential as a broad-spectrum antibiotic against various bacterial infections.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The inhibition of these enzymes leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets include the A and B subunits of DNA gyrase and topoisomerase IV.
相似化合物的比较
1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid: is compared with other quinolone antibiotics such as:
Ciprofloxacin: Similar in structure but lacks the nitrobenzene group.
Levofloxacin: A stereoisomer with a different substitution pattern on the quinoline core.
Moxifloxacin: Contains a methoxy group instead of a nitrobenzene group.
The uniqueness of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-((4-p-nitrobenzol)-1-piperazinyl)quinoline-3-carboxylic acid lies in its specific substitutions, which enhance its antibacterial activity and spectrum of action.
属性
分子式 |
C23H21FN4O6 |
|---|---|
分子量 |
468.4 g/mol |
IUPAC 名称 |
1-(4-fluorophenyl)-2',4'-dimethyl-8'-nitrospiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C23H21FN4O6/c1-12-11-26-18-8-7-17(28(32)33)9-14(18)10-23(19(26)13(2)34-12)20(29)25-22(31)27(21(23)30)16-5-3-15(24)4-6-16/h3-9,12-13,19H,10-11H2,1-2H3,(H,25,29,31) |
InChI 键 |
LUOMEPYOYBJMST-UHFFFAOYSA-N |
规范 SMILES |
CC1CN2C(C(O1)C)C3(CC4=C2C=CC(=C4)[N+](=O)[O-])C(=O)NC(=O)N(C3=O)C5=CC=C(C=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine](/img/structure/B15174424.png)


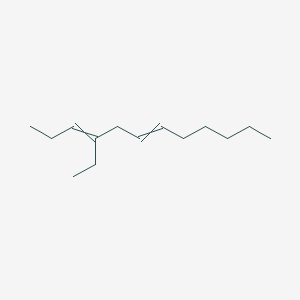

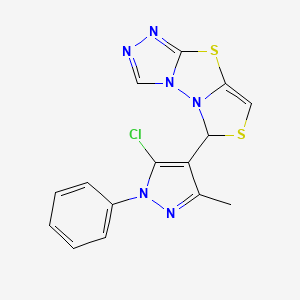
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-(2-pyridinyl)-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B15174459.png)
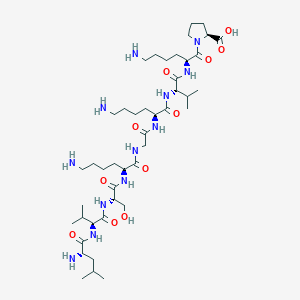
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(methoxycarbonyl)-, 1,1-dimethylethyl ester](/img/structure/B15174483.png)
![2-{[(1R)-1-(4-Methoxyphenyl)but-3-en-1-yl]amino}phenol](/img/structure/B15174484.png)
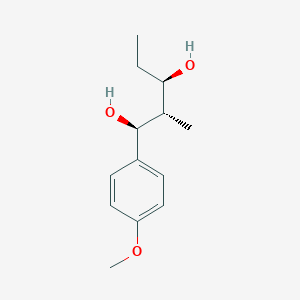
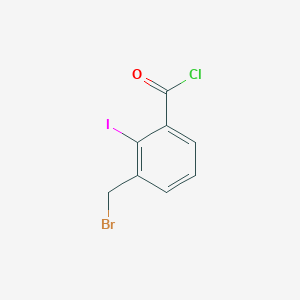
![N-[(2-Bromophenyl)methyl]pent-4-ynamide](/img/structure/B15174488.png)
